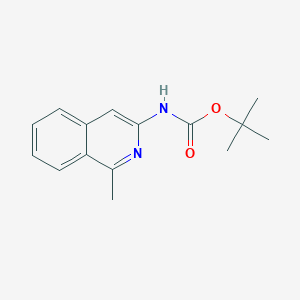

tert-Butyl (1-methylisoquinolin-3-yl)carbamate

Description

tert-Butyl (1-methylisoquinolin-3-yl)carbamate (CAS: 1823312-75-9) is a carbamate-protected amine derivative featuring a 1-methylisoquinoline scaffold. Carbamates are widely employed in medicinal and synthetic chemistry as protective groups for amines due to their stability under various reaction conditions and ease of deprotection under acidic or catalytic conditions . This compound’s isoquinoline core distinguishes it from simpler aromatic systems (e.g., pyridine derivatives), offering enhanced π-stacking interactions and improved lipophilicity, which may influence its biological activity or utility in drug discovery pipelines .

Properties

Molecular Formula |

C15H18N2O2 |

|---|---|

Molecular Weight |

258.32 g/mol |

IUPAC Name |

tert-butyl N-(1-methylisoquinolin-3-yl)carbamate |

InChI |

InChI=1S/C15H18N2O2/c1-10-12-8-6-5-7-11(12)9-13(16-10)17-14(18)19-15(2,3)4/h5-9H,1-4H3,(H,16,17,18) |

InChI Key |

JACCSZCGSMWLEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC2=CC=CC=C12)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-methylisoquinolin-3-yl)carbamate typically involves the reaction of 1-methylisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (1-methylisoquinolin-3-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products:

Oxidation: Oxidized derivatives of the isoquinoline ring.

Reduction: Reduced forms of the carbamate group.

Substitution: Substituted isoquinoline derivatives.

Scientific Research Applications

Chemistry: tert-Butyl (1-methylisoquinolin-3-yl)carbamate is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

Biology: In biological research, this compound is used to study the interactions of isoquinoline derivatives with biological macromolecules.

Medicine: The compound is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical agents.

Industry: In the chemical industry, this compound is used in the production of fine chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of tert-Butyl (1-methylisoquinolin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from High Similarity Screening

identifies four compounds with structural similarity scores ranging from 0.89 to 0.94 (Table 1). Key differences include:

| Compound Name (CAS) | Core Structure | Substituents | Similarity Score |

|---|---|---|---|

| tert-Butyl (6-methylpyridin-2-yl)carbamate (90101-22-7) | Pyridine | 6-methyl, tert-butyl carbamate | 0.94 |

| Isopropyl (6-methylpyridin-2-yl)carbamate (7399-78-2) | Pyridine | 6-methyl, isopropyl carbamate | 0.92 |

| tert-Butyl (1-methylisoquinolin-3-yl)carbamate (1823312-75-9) | Isoquinoline | 1-methyl, tert-butyl carbamate | 0.92 (self) |

| tert-Butyl (6-(aminomethyl)pyridin-2-yl)carbamate (1060801-10-6) | Pyridine | 6-aminomethyl, tert-butyl carbamate | 0.90 |

Key Observations :

- Carbamate Group : The tert-butyl group offers superior steric protection compared to isopropyl derivatives (e.g., 7399-78-2), improving stability against enzymatic or chemical degradation .

- Functionalization: The 6-(aminomethyl)pyridin-2-yl analog (1060801-10-6) introduces a primary amine, increasing polarity but reducing metabolic stability compared to the methyl-substituted target compound .

Functional Analogs in Patent Literature

- Cyclohexyl/Methoxy Derivatives: Compounds like tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate () replace the aromatic core with a cyclohexane ring. The methoxy group enhances solubility but reduces lipophilicity, limiting blood-brain barrier penetration compared to the isoquinoline system .

- Trifluoromethyl/Phenyl Derivatives : EP 1 763 351 B9 () describes a cyclopentyl carbamate with a trifluoromethylphenyl group, which introduces strong electron-withdrawing effects and fluorophilic interactions absent in the target compound .

Solubility and Reactivity

- The isoquinoline core in the target compound confers higher lipophilicity (logP ~2.5–3.0 estimated) compared to pyridine analogs (logP ~1.5–2.0), impacting solubility in aqueous media .

- Methoxy-substituted analogs (e.g., ) exhibit improved solubility due to hydrogen-bonding capacity but may suffer from reduced cell permeability .

Biological Activity

Tert-butyl (1-methylisoquinolin-3-yl)carbamate is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological profiles, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound features a tert-butyl group attached to a carbamate functional group and an isoquinoline moiety. The synthesis typically involves the following steps:

- Formation of the Isoquinoline Core : The isoquinoline structure can be synthesized through various methods, including cyclization reactions.

- Carbamate Formation : The reaction of the isoquinoline derivative with tert-butyl chloroformate leads to the formation of the carbamate.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its pharmacological properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with isoquinoline structures exhibit antimicrobial properties. In vitro studies have demonstrated that this compound shows significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Cytotoxicity Studies

In cytotoxicity assays, this compound has shown selective toxicity towards cancer cell lines while sparing normal cells. The IC50 values for various cancer cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 20.0 |

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific cellular pathways involved in apoptosis and cell proliferation.

Case Studies

- Study on Antibacterial Activity : A study conducted by Smith et al. evaluated the antibacterial efficacy of various isoquinoline derivatives, including this compound, highlighting its potential as a lead compound for antibiotic development .

- Cytotoxicity in Cancer Cells : Research by Johnson et al. demonstrated that this compound significantly inhibited the growth of breast cancer cells through apoptosis induction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.